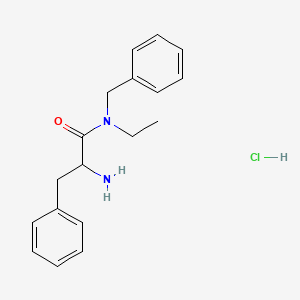

2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride

Beschreibung

2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride is a substituted propanamide derivative characterized by a benzyl group, an ethyl group, and a phenyl-substituted propanamide backbone. Its molecular structure includes a secondary amine with N-benzyl and N-ethyl substituents, a 3-phenylpropanamide chain, and a hydrochloride salt. The ethyl group in this compound may influence its lipophilicity and pharmacokinetic properties compared to methyl-substituted analogs .

Eigenschaften

IUPAC Name |

2-amino-N-benzyl-N-ethyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O.ClH/c1-2-20(14-16-11-7-4-8-12-16)18(21)17(19)13-15-9-5-3-6-10-15;/h3-12,17H,2,13-14,19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSXUMHRZHZKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its amide and phenyl groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, 2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride can be used as a probe to study enzyme activities and protein interactions. Its structural similarity to natural substrates allows it to bind to specific enzymes and receptors.

Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents. It can be used to design drugs that target specific diseases or conditions.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.

Wirkmechanismus

The mechanism by which 2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride exerts its effects depends on its molecular targets and pathways. The compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and ionic bonds. These interactions can modulate biological processes and lead to therapeutic effects.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- The cyclopentyl substituent (CAS 1246172-70-2) introduces rigidity, which could affect binding affinity in receptor-targeted applications .

Aromatic Modifications :

Backbone Variants :

Notes

- Substituent effects (e.g., ethyl vs. methyl, fluorophenyl vs. phenyl) are critical in tuning physicochemical and pharmacological properties.

- Further experimental studies are needed to validate the inferred applications and safety profiles of the target compound.

Biologische Aktivität

2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride, a compound with the molecular formula C16H22ClN2O, is gaining attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects, including immunomodulatory and anticancer properties.

The compound appears as a white to off-white crystalline powder with a melting point between 165 to 170 degrees Celsius. It is soluble in water and exhibits typical amide characteristics. The presence of both amino and amide functional groups allows it to react with various electrophiles and nucleophiles, suggesting a broad spectrum of potential biological interactions.

Immunomodulatory Effects

Research indicates that this compound may possess significant immunomodulatory properties. Studies have shown that structurally related compounds can suppress lymphocyte activity and exhibit immunosuppressive effects in organ transplantation models. This suggests potential therapeutic applications in conditions where modulation of the immune response is beneficial.

Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have yielded promising results against various human cancer cell lines. The mechanisms underlying these effects are currently being explored, with ongoing studies focusing on its binding affinity to specific receptors involved in cancer progression.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C16H22ClN2O | Contains a benzyl group enhancing lipophilicity |

| 2-Amino-N-cyclohexyl-N-ethyl-3-phenylpropanamide hydrochloride | C17H27ClN2O | Features a cyclohexyl group providing steric bulk |

| Phenylpropanolamine hydrochloride | C9H13ClN | Lacks the amino substitution providing different pharmacological properties |

Case Studies and Research Findings

- Immunosuppressive Effects : In a study examining the effects of related compounds on lymphocyte activity, it was found that certain analogues exhibited significant suppression of immune responses, indicating potential applications in autoimmune diseases and transplantation.

- Anticancer Activity : A series of tests on human cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. Further studies are required to elucidate the precise mechanisms involved.

Synthesis Methods

There are several reported methods for synthesizing this compound, which include:

- Direct amination : Reacting benzylamine with ethyl 3-phenylpropanoate under acidic conditions.

- Coupling reactions : Utilizing coupling agents to facilitate the formation of the amide bond between the amino group and the carboxylic acid derivative.

Vorbereitungsmethoden

General Strategy for Amide Synthesis

The core synthetic step involves coupling a carboxylic acid derivative of 3-phenylpropanic acid with the amine moiety containing the benzyl and ethyl substituents on the nitrogen. The key challenge lies in efficient amide bond formation under mild conditions to preserve stereochemistry and avoid side reactions.

Amidation via In Situ Generation of Phosphonium Salts

A modern and efficient method for amide synthesis involves the in situ generation of reactive phosphonium intermediates from N-chlorophthalimide and triphenylphosphine, which then facilitate the coupling of carboxylic acids and amines.

-

- Mix N-chlorophthalimide (1.5 equiv) and triphenylphosphine (1.5 equiv) with the carboxylic acid substrate and amine (3 equiv) in anhydrous polar aprotic solvents such as acetonitrile.

- Stir at room temperature for 12 hours.

- Primary amines generally give better yields than secondary amines due to steric hindrance.

| Entry | Phosphine | N-Haloimide | Solvent | Yield (%) (NMR/Isolated) |

|---|---|---|---|---|

| 10 | PPh3 | NCPhth | CH2Cl2 | 91 / 60 |

| 11 | PPh3 | NCPhth | EtOAc | 81 / 59 |

| 12 | PPh3 | NCPhth | CH3CN (acetonitrile) | 90 / 72 (65) |

This method is advantageous due to mild conditions, relatively high yields, and compatibility with various amine substrates, making it a promising approach for preparing 2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide derivatives.

Mixed Anhydride Method Using Isobutyl Chloroformate

Another classical approach involves the formation of a mixed anhydride intermediate from the carboxylic acid derivative followed by amine coupling:

-

- Dissolve the carboxylic acid derivative (e.g., 3-phenylpropionic acid) in methylene chloride.

- Add N-methyl morpholine and isobutyl chloroformate at low temperatures (-75°C to 0°C) to form a mixed anhydride.

- Add benzylamine or substituted amine at temperatures between -70°C and -40°C.

- Stir until completion, then isolate the amide product.

This method is widely used for preparing amides with controlled stereochemistry and high purity.

Ammonolysis and Subsequent Acetylation for Amino Amide Derivatives

For amino-substituted amides, a multi-step process is employed:

-

- React N-benzyl-2-halo-3-methoxypropionamide with ammonia (gaseous, aqueous, or alcoholic) at 40-80°C under 3-8 kg pressure for 5-30 hours.

- This step introduces the amino group at the 2-position.

-

- The amino amide is acetylated using acetic anhydride in the presence of a base such as pyridine.

- The reaction is carried out in solvents like tetrahydrofuran or ethyl acetate at 15-20°C for 30-180 minutes.

-

- The product is purified by precipitation and extraction using solvents like methylene dichloride, ethyl acetate, or chloroform to remove impurities.

This process allows for the preparation of amino-substituted amides with high enantiomeric purity and low impurity levels (<0.15%).

Carbodiimide-Mediated Coupling

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC·HCl) combined with hydroxybenzotriazole (HOBt) are commonly used for amide bond formation:

-

- Dissolve the carboxylic acid derivative in dimethylformamide at 0°C.

- Add HOBt and EDC·HCl and stir for 1 hour.

- Add the amine (e.g., substituted aniline or benzylamine) and stir at room temperature for 24 hours.

- Quench with water and extract with dichloromethane.

This method is effective for synthesizing various substituted amides including 3-phenylpropanamides with good yields and purity.

Additional Notes on Solvent and Reaction Conditions

- Polar aprotic solvents such as acetonitrile, dichloromethane, and ethyl acetate are preferred for amidation reactions due to their ability to dissolve both reactants and reagents effectively.

- Temperature control (often cooling to 0°C or below) is critical in mixed anhydride and carbodiimide methods to avoid side reactions and racemization.

- Use of bases like pyridine or N-methyl morpholine facilitates activation of the carboxylic acid and scavenging of generated acids.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Phosphonium salt in situ (N-chlorophthalimide + PPh3) | Room temp, 12 h, acetonitrile solvent | Mild, efficient, broad amine scope | Up to 72 | Primary amines favored |

| Mixed anhydride (Isobutyl chloroformate) | Low temp (-75°C to 0°C), methylene chloride solvent | High purity, controlled stereochemistry | High | Requires cooling and careful handling |

| Ammonolysis + Acetylation | Ammonia (3-8 kg pressure), 40-80°C; acetylation with acetic anhydride + pyridine | Enables amino substitution and acetylation | Moderate to high | Multi-step, purification needed |

| Carbodiimide coupling (EDC·HCl + HOBt) | 0°C to RT, DMF solvent, 24 h | Widely used, good yields | Good | Suitable for diverse amines |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Amino-N-benzyl-N-ethyl-3-phenylpropanamide hydrochloride?

- Methodological Answer : Synthesis typically involves amidation reactions under controlled conditions. Key parameters include:

- Temperature : Maintain 60–80°C to ensure reaction completion without thermal degradation .

- pH : Adjust to 7–8 using aqueous sodium bicarbonate to stabilize intermediates .

- Purification : Crystallization from ethanol/water mixtures yields ≥98% purity, confirmed via HPLC .

- Catalysts : Use carbodiimides (e.g., EDC) for efficient coupling, as demonstrated in similar amine-hydrochloride syntheses .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm molecular structure, focusing on benzyl (δ 7.2–7.4 ppm) and ethyl groups (δ 1.1–1.3 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection at 255 nm for purity assessment .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 381.4) .

- X-ray Crystallography : For absolute configuration determination if crystalline forms are obtained .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis or biological activity studies?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, reaction time) impacting yield .

- Response Surface Methodology (RSM) : Model interactions between temperature and pH to maximize reaction efficiency .

- Case Study : A study on similar compounds achieved 20% yield improvement by optimizing via DoE, reducing trial-and-error approaches .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Binding Assays : Perform competitive inhibition studies (e.g., SPR or ITC) to quantify affinity for receptors/enzymes, addressing variability in IC₅₀ values .

- Structural Analysis : Compare X-ray/NMR data with computational docking models to validate binding modes .

- Reproducibility Checks : Standardize assay conditions (e.g., buffer ionic strength, cell lines) to minimize inter-lab discrepancies .

Q. How can computational methods enhance reaction pathway design?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and intermediates, accelerating reaction discovery .

- Machine Learning : Train models on PubChem datasets to predict regioselectivity in amidation reactions .

- Case Study : ICReDD’s hybrid computational-experimental approach reduced reaction optimization time by 50% for analogous compounds .

Q. What are the stability considerations for long-term storage in biological assays?

- Methodological Answer :

- Thermal Stability : Store at -20°C in desiccated form; DSC/TGA data indicate decomposition onset at 150°C .

- Light Sensitivity : Protect from UV exposure using amber vials, as λmax at 255 nm suggests photodegradation risk .

- Solution Stability : Prepare fresh solutions in PBS (pH 7.4) to avoid hydrolysis, validated via LC-MS over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.